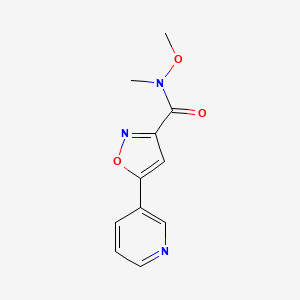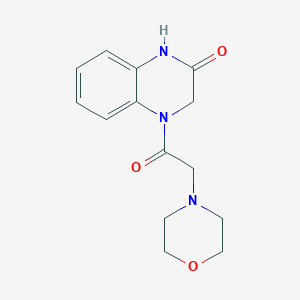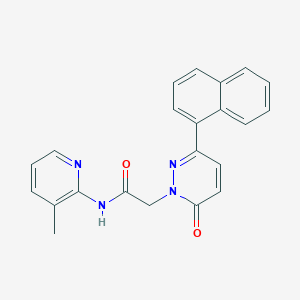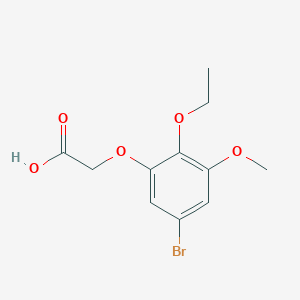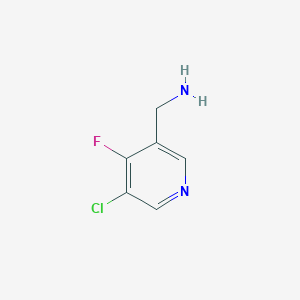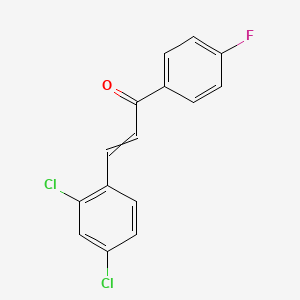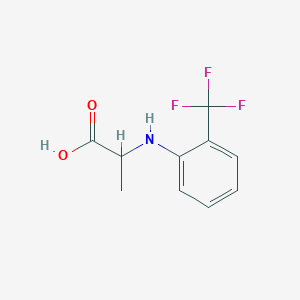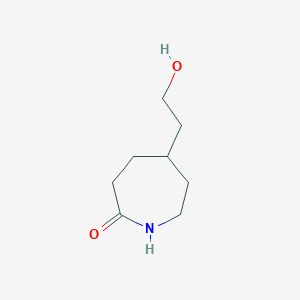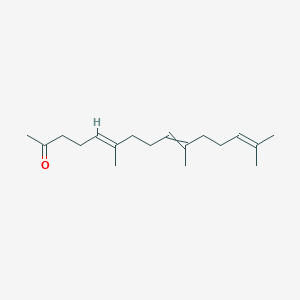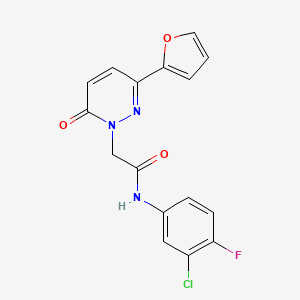
N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoyl chloride with 5-((2-methylbenzyl)thio)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.
化学反应分析
Types of Reactions
N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-aminobenzamide.
Substitution: Formation of various substituted thiadiazole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
- N-(2-chloro-5-(trifluoromethyl)phenyl)-2-[(2-methylbenzyl)thio]acetamide
- N-(3,5-dichlorophenyl)-2-[(2-methylbenzyl)thio]acetamide
Uniqueness
N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is unique due to its specific substitution pattern on the thiadiazole ring and the presence of both nitro and benzylthio groups
属性
分子式 |
C17H14N4O3S2 |
|---|---|
分子量 |
386.5 g/mol |
IUPAC 名称 |
N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |
InChI |
InChI=1S/C17H14N4O3S2/c1-11-6-2-3-7-12(11)10-25-17-20-19-16(26-17)18-15(22)13-8-4-5-9-14(13)21(23)24/h2-9H,10H2,1H3,(H,18,19,22) |
InChI 键 |
MSZYRYSODQAWGM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


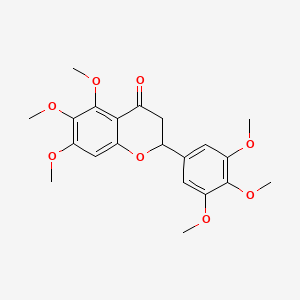
![2-(((3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B14867142.png)
